molecular formula C19H16ClNO2 B2813253 2-Chloro-3-(4-isopropylanilino)naphthoquinone CAS No. 763130-56-9

2-Chloro-3-(4-isopropylanilino)naphthoquinone

Cat. No.: B2813253
CAS No.: 763130-56-9
M. Wt: 325.79
InChI Key: ODRWCOACCRFWTB-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-isopropylanilino)naphthoquinone ( 763130-56-9) is a synthetic naphthoquinone derivative with the molecular formula C₁₉H₁₆ClNO₂ and a molecular weight of 325.79 g/mol . This compound is a key structure of interest in medicinal chemistry research, particularly in the search for novel treatments for infectious diseases. Recent scientific investigations highlight the naphthoquinone scaffold as a promising source for developing new antiparasitic agents . Specifically, research targeting Leishmania glycogen synthase kinase 3 (GSK-3), a protein kinase validated as an essential enzyme for the parasite's survival, has identified quinone-based compounds as effective inhibitors . The leishmanicidal activity of these compounds, through the inhibition of Leishmania GSK-3, presents a compelling mechanism of action and a promising research pathway for this class of molecules . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Buyer assumes responsibility to confirm product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(4-propan-2-ylanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11(2)12-7-9-13(10-8-12)21-17-16(20)18(22)14-5-3-4-6-15(14)19(17)23/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRWCOACCRFWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763130-56-9
Record name 2-CHLORO-3-(4-ISOPROPYLANILINO)NAPHTHOQUINONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-isopropylanilino)naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 4-isopropylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-isopropylanilino)naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that naphthoquinone derivatives, including 2-Chloro-3-(4-isopropylanilino)naphthoquinone, exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in colorectal cancer cell lines (HCT-116 and HT-29), demonstrating a three-fold increase in cytotoxicity compared to quercetin, a known anticancer agent. The mechanism involved the induction of oxidative stress and autophagy, leading to cell death through reactive oxygen species (ROS) generation .

Case Study: Colorectal Cancer

  • Cell Lines Used : HCT-116, HT-29
  • Mechanism : Induction of oxidative stress and apoptosis
  • Findings : Three-fold higher cytotoxicity than quercetin
  • References :

Antimicrobial Properties

The antimicrobial activity of naphthoquinone derivatives has been extensively studied. This compound has shown promising results against various bacterial strains. For instance, structural modifications in similar compounds have been linked to enhanced antibacterial effects against Gram-positive bacteria .

Case Study: Antibacterial Activity

  • Target Bacteria : Gram-positive strains
  • Comparison : Similar compounds exhibited activity comparable to established antibiotics like ciprofloxacin.
  • References :

Antioxidant Activity

Naphthoquinones are known for their antioxidant properties, which are crucial for combating oxidative stress-related diseases. The ability of this compound to scavenge free radicals can be attributed to its chemical structure, allowing it to participate in redox reactions effectively .

Case Study: Oxidative Stress

  • Mechanism : Radical scavenging
  • Impact : Potential applications in preventing oxidative stress-related conditions.
  • References :

Cosmetic Applications

The compound's properties extend into cosmetic formulations, where it may serve as an active ingredient due to its antioxidant and antimicrobial effects. The formulation of cosmetics using naphthoquinone derivatives can enhance skin protection against environmental stressors while providing anti-aging benefits .

Case Study: Cosmetic Formulation

  • Application : Active ingredient in topical products
  • Benefits : Antioxidant and antimicrobial properties
  • References :

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via oxidative stress
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
Cosmetic ApplicationEnhances skin protection and anti-aging effects

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-isopropylanilino)naphthoquinone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl/Substituted Anilino Derivatives

2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione
  • Structure: 4-methylphenyl substituent on the anilino group.
  • Activity : Demonstrated significant EGFR tyrosine kinase inhibition (IC₅₀ = 0.89 µM), outperforming derivatives with nitro or methyl groups in molecular docking studies .
  • Physicochemical Properties: Planar naphthoquinone ring forms a 52.38° dihedral angle with the benzene ring, influencing intermolecular N–H⋯O hydrogen bonding and crystal packing .
2-Chloro-3-(phenylamino)-1,4-naphthoquinone
  • Structure : Unsubstituted phenyl group.
  • Activity : Moderate antiproliferative effects on colon (COLO205), brain (U87MG), and pancreatic (MIAPaCa2) cancer cells .
  • Synthesis : Prepared via nucleophilic substitution in acetonitrile with 96% yield, highlighting reproducibility .
2-Chloro-3-(4-acetophenylamino)-1,4-naphthoquinone
  • Structure : 4-acetylphenyl substituent.

Table 1: Comparison of Alkyl/Substituted Anilino Derivatives

Compound Substituent Key Activity/Property Reference
2-Chloro-3-(4-isopropylanilino) 4-isopropylphenyl High lipophilicity; pending bioactivity
2-Chloro-3-(4-methylanilino) 4-methylphenyl EGFR inhibition (IC₅₀ = 0.89 µM)
2-Chloro-3-(phenylamino) Phenyl Antiproliferative (multiple cancer lines)
2-Chloro-3-(4-acetophenylamino) 4-acetylphenyl Solubility challenges; modified redox

Heterocyclic Amine Derivatives

2-Chloro-3-((thiophen-2-ylmethyl)amino)-1,4-naphthoquinone
  • Structure : Thiophene moiety.
  • Activity : Antifungal activity against Candida albicans and Aspergillus niger; structural analogs with furan substituents showed reduced potency .
2-Chloro-3-((pyridin-2-ylmethyl)amino)-1,4-naphthoquinone
  • Structure : Pyridine ring.
  • Activity : Broad-spectrum antibacterial activity against Staphylococcus aureus and Bacillus subtilis due to π–π stacking and H-bonding interactions .

Table 2: Heterocyclic Derivatives

Compound Heterocycle Key Activity Reference
2-Chloro-3-(thiophen-2-ylmethyl) Thiophene Antifungal
2-Chloro-3-(pyridin-2-ylmethyl) Pyridine Antibacterial

Halogenated and Complex Substituents

2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone
  • Structure : Bulky 4-chlorophenylcyclohexyl group.
  • Properties : High crystallinity (>99% purity) and stability; used as a precursor for atovaquone synthesis .
2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone
  • Structure : Hydroxyethyl group.
  • Activity : Improved aqueous solubility but reduced membrane permeability compared to alkyl analogs .

Key Research Findings and Trends

  • Substituent Effects :
    • Electron-donating groups (e.g., methyl, isopropyl) enhance EGFR inhibition and anticancer activity .
    • Electron-withdrawing groups (e.g., nitro, acetyl) may improve redox cycling but often reduce solubility .
  • Structural Flexibility : Derivatives with flexible alkyl chains (e.g., isopropyl) exhibit better bioavailability than rigid aromatic substituents .
  • Biological Targets : NQ derivatives interact with multiple targets, including EGFR, DNA topoisomerases, and microbial enzymes, via H-bonding and π–π interactions .

Biological Activity

2-Chloro-3-(4-isopropylanilino)naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a naphthoquinone backbone with a chlorine atom and an isopropylaniline substituent. The structural formula can be represented as follows:

C15H14ClNO2\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}O_2

Biological Activities

1. Antimicrobial Activity
Research indicates that naphthoquinone derivatives exhibit significant antimicrobial properties. In a study comparing various naphthoquinones, it was found that halogenated derivatives showed enhanced antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like clotrimazole . Specifically, compounds with chlorine substituents at the 3-position demonstrated superior activity.

2. Cytotoxicity
Several studies have demonstrated the cytotoxic effects of naphthoquinones on cancer cell lines. For instance, derivative compounds have shown IC50 values indicating potent cytotoxicity against various human cancer cell lines, including ovarian carcinoma and melanoma . The mechanism is believed to involve the induction of apoptosis, as evidenced by increased early and late apoptotic cell populations following treatment with these compounds .

3. Antioxidant Activity
Naphthoquinones are also recognized for their antioxidant properties. The presence of the quinone moiety allows these compounds to participate in redox reactions, which can mitigate oxidative stress in biological systems. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through redox cycling and the generation of reactive oxygen species (ROS). This interaction can lead to cellular damage and apoptosis in cancer cells while exhibiting antimicrobial effects through disruption of microbial cell integrity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to specific structural features:

  • Chlorine Substitution : The presence of chlorine at the 2 or 3 positions enhances biological activity, particularly against fungi and cancer cells.
  • Amino Group : The isopropylaniline moiety contributes to the lipophilicity and overall reactivity of the compound, affecting its interaction with biological membranes.

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications in the naphthoquinone structure significantly influence their biological properties:

Compound NameMIC (µg/mL)IC50 (µM)Activity Type
This compound17.54Antifungal/Cytotoxic
Cl-substituted naphthoquinone0.25-Antifungal
Non-halogenated naphthoquinone>16-Less active

Case Studies

  • Antifungal Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent antifungal activity against drug-resistant strains of Candida albicans, showcasing its potential as a therapeutic agent in treating fungal infections .
  • Cytotoxic Properties : In vitro studies showed that this compound induced significant apoptosis in ovarian cancer cells, suggesting its potential utility in cancer therapy .

Q & A

Q. What are the standard synthetic protocols for 2-Chloro-3-(4-isopropylanilino)naphthoquinone?

The synthesis typically involves nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 4-isopropylaniline. Key steps include:

  • Dissolving naphthoquinone in acetonitrile with potassium carbonate (3.0 eq) as a base.
  • Adding 4-isopropylaniline (1.0 eq) and refluxing for 10–12 hours.
  • Purification via column chromatography (EtOAc/hexane) yields the product in 70–90% efficiency. Silver nitrate may act as a catalyst in some protocols .

Q. What spectroscopic and crystallographic methods confirm the compound's structure?

  • Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and confirms substitution patterns.
  • Infrared (IR) Spectroscopy: Identifies C=O stretches (~1660 cm⁻¹) and N–H bonds (~3300 cm⁻¹).
  • X-ray Crystallography: Resolves planar naphthoquinone systems (max deviation: 0.078 Å) and dihedral angles (e.g., 52.38° between quinone and anilino rings). Hydrogen bonds (N–H⋯O, N–H⋯Cl) stabilize the crystal lattice .

Advanced Research Questions

Q. How do substituents on the anilino group modulate biological activity?

Substituents like isopropyl, trifluoromethyl, or heterocyclic groups (e.g., thiophene) influence bioactivity by altering electronic and steric properties:

  • Antimicrobial Activity: 4-Trifluoromethyl or thiophene derivatives show enhanced activity against Candida spp. and Staphylococcus aureus due to increased electrophilicity .
  • Anticancer Effects: Bulky substituents (e.g., piperazine) improve cellular uptake and interaction with redox-sensitive proteins like glyceraldehyde-3-phosphate dehydrogenase .

Q. What mechanistic pathways underlie the anticancer activity of naphthoquinone derivatives?

  • Prooxidant Action: Semiquinone radicals generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.
  • Electrophilic Covalent Modification: The chloro substituent acts as a leaving group, enabling covalent binding to nucleophilic residues (e.g., cysteine in Kelch-like ECH-associated protein 1), disrupting redox signaling .

Q. How can crystallographic data resolve structural ambiguities in substituted naphthoquinones?

  • Torsion Angle Analysis: Non-planar conformations (e.g., 30–32° around N–C bonds) indicate steric hindrance from substituents.
  • Hydrogen Bond Networks: Intermolecular N–H⋯O interactions (3.008–3.010 Å) and packing diagrams clarify supramolecular assembly .

Q. How to reconcile contradictions in reported bioactivity data across studies?

  • Strain-Specific Responses: Variations in microbial strains (e.g., Candida tenuis vs. E. coli) explain selective toxicity .
  • Purity Validation: Use HPLC (C18 column, methanol/water mobile phase) or HPTLC to ensure >95% purity, as impurities can skew bioassay results .

Methodological Guidance

Q. How to optimize reaction conditions for higher yields?

  • Solvent Screening: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of aniline derivatives.
  • Catalyst Selection: Silver nitrate (0.1 eq) accelerates substitution kinetics .

Q. What is the role of the chloro substituent in reactivity?

The chloro group at position 2 serves as a leaving group, enabling nucleophilic attack by amines or thiols. Its electron-withdrawing nature also stabilizes the quinoid system, facilitating redox cycling .

Q. How to validate purity and quantify the compound in complex matrices?

  • HPLC-DAD: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (methanol:water = 70:30).
  • HPTLC-Densitometry: Silica gel 60 F₂₅₄ plates with chloroform:ethyl acetate (7:3) as the mobile phase .

Q. How to interpret dihedral angles in X-ray structures for conformational analysis?

Dihedral angles >50° (e.g., between naphthoquinone and anilino rings) indicate significant non-planarity, often due to steric clashes from substituents like isopropyl groups. This impacts intermolecular interactions and solubility .

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